molecular formula C20H17N3O4 B7750303 ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate

ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate

Cat. No.: B7750303
M. Wt: 363.4 g/mol
InChI Key: VWSFWJCEKDKWPU-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate is a complex organic compound that features a unique structure combining a pyridine ring, an isoindole moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate typically involves multi-step organic reactions. One common approach is the condensation of 3-(pyridine-3-carbonylamino)isoindole with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-2-(pyridine-3-carbonylamino)butanoate: Lacks the isoindole moiety, which may result in different biological activities and chemical reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its solubility and reactivity.

    Ethyl (2Z)-3-oxo-2-[3-(pyridine-2-carbonylamino)isoindol-1-ylidene]butanoate: The position of the carbonyl group on the pyridine ring is different, which can influence its binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-3-27-20(26)16(12(2)24)17-14-8-4-5-9-15(14)18(22-17)23-19(25)13-7-6-10-21-11-13/h4-11H,3H2,1-2H3,(H,22,23,25)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSFWJCEKDKWPU-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CN=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CN=CC=C3)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.